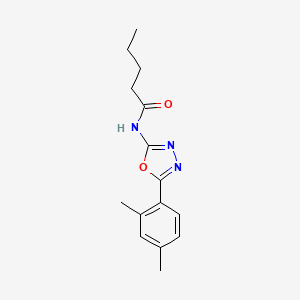
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,4-Dimethylphenyl)formamide” is a compound that has a molecular weight of 149.19 and its linear formula is (CH3)2C6H3NHCHO . Another similar compound is “N-(5-Amino-2,4-dimethylphenyl)benzamide” with a molecular formula of C15H16N2O .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2,4-Dimethylphenyl)formamide” include a melting point of 114-118°C (lit.) . Another similar compound, “Formamide,N-(2,4-dimethylphenyl)-”, has a molecular weight of 149.19000, a density of 1.075 g/cm3, a boiling point of 309.8ºC at 760 mmHg, and a flash point of 179ºC .
Scientific Research Applications
Pharmaceutical Drug Development
This compound is a part of the oxadiazole class, which is known for its potential in drug development due to the oxadiazole ring’s bioactive properties . It can serve as a core structure for creating new pharmaceuticals with possible applications in treating various diseases.
Antimicrobial Agents
Oxadiazole derivatives have been studied for their antimicrobial properties. The specific structure of “N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide” could be explored for developing new antimicrobial agents that target resistant strains of bacteria and other pathogens .
Anti-Inflammatory Applications
Compounds with an oxadiazole moiety have shown anti-inflammatory activity. Research could focus on synthesizing derivatives of this compound to evaluate their efficacy in reducing inflammation and treating related conditions .
Anticancer Research
The oxadiazole ring is present in some compounds with anticancer activity. This compound could be used as a starting point for synthesizing novel anticancer agents, potentially leading to treatments that are more effective or have fewer side effects .
Agricultural Chemicals
Oxadiazole derivatives are also used in the synthesis of herbicides, fungicides, and insecticides. The compound could be investigated for its utility in creating safer and more environmentally friendly agricultural chemicals .
Material Science
The unique properties of oxadiazole compounds make them suitable for applications in material science, such as in the development of organic semiconductors, which are used in electronic devices .
Neurological Disorder Treatment
Research into oxadiazole derivatives has indicated potential applications in treating neurological disorders. This compound could be a candidate for developing drugs that target neurodegenerative diseases or cognitive disorders .
Enzyme Inhibition
Some oxadiazole derivatives act as enzyme inhibitors, which can be useful in treating diseases where enzyme regulation is disrupted. Further research could explore this compound’s ability to inhibit specific enzymes related to disease processes .
Safety And Hazards
properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-4-5-6-13(19)16-15-18-17-14(20-15)12-8-7-10(2)9-11(12)3/h7-9H,4-6H2,1-3H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIJYLQXLQNQMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(O1)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

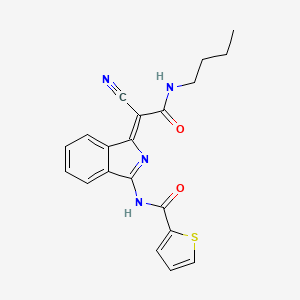
![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2592016.png)
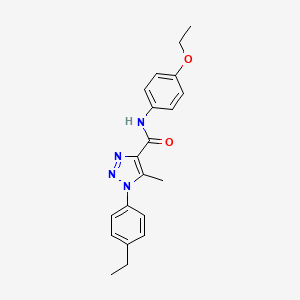
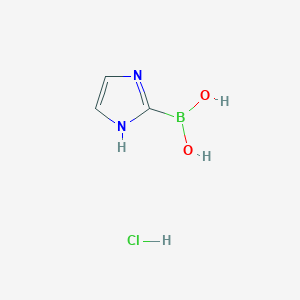

![N-(2-(pyrimidin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2592022.png)
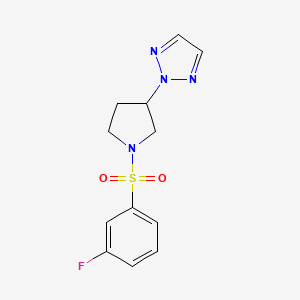
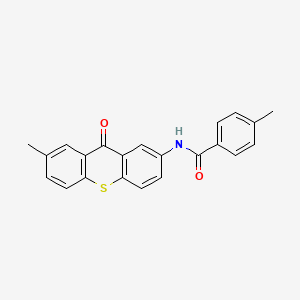
![(1S,3S,4S,7S)-3-bromo-1,7-dimethyl-7-(((4-methylpiperazin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2592027.png)
![2-[(6-chloropyridin-2-yl)formamido]-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B2592028.png)

![2,4-Dioxo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1H-pyrimidine-5-carboxamide](/img/structure/B2592031.png)

![6-Azaspiro[3.5]nonan-9-ol](/img/structure/B2592034.png)